molecular formula C13H26N2O5 B2491675 N-(3-Morpholinopropyl)butan-1-amine oxalic acid CAS No. 1185683-82-2

N-(3-Morpholinopropyl)butan-1-amine oxalic acid

Cat. No.: B2491675
CAS No.: 1185683-82-2
M. Wt: 290.36
InChI Key: NOLMVHOPTRQVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Morpholinopropyl)butan-1-amine oxalic acid is an organic compound with the chemical formula C11H24N2O5. It is a white crystalline powder that is soluble in water and commonly used in scientific experiments. This compound is known for its unique structure, which includes a morpholine ring, a butyl chain, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl)butan-1-amine oxalic acid typically involves the reaction of N-(3-Morpholinopropyl)butan-1-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of N-(3-Morpholinopropyl)butan-1-amine: This intermediate is synthesized by reacting 3-chloropropylamine with morpholine under basic conditions.

    Formation of the oxalic acid salt: The intermediate N-(3-Morpholinopropyl)butan-1-amine is then reacted with oxalic acid in an aqueous solution to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinopropyl)butan-1-amine oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Morpholinopropyl)butan-1-amine oxalic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)butan-1-amine oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on enzymes, thereby affecting their activity. The morpholine ring and butyl chain play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Morpholinopropyl)butan-1-amine: Lacks the oxalic acid moiety but shares the morpholine and butyl chain structure.

    N-(3-Morpholinopropyl)ethan-1-amine: Similar structure but with a shorter ethyl chain instead of a butyl chain.

    N-(3-Morpholinopropyl)propan-1-amine: Similar structure but with a propyl chain instead of a butyl chain.

Uniqueness

N-(3-Morpholinopropyl)butan-1-amine oxalic acid is unique due to the presence of the oxalic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.C2H2O4/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13;3-1(4)2(5)6/h12H,2-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLMVHOPTRQVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCN1CCOCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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